molecular formula C13H17ClN2O3S B2951712 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine CAS No. 1448046-38-5

3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine

Cat. No.: B2951712
CAS No.: 1448046-38-5
M. Wt: 316.8
InChI Key: JANVFRIIPOOBSJ-UHFFFAOYSA-N
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Description

3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyridine ring substituted with a chloro group and a cyclopropylsulfonyl group attached to a piperidine ring.

Properties

IUPAC Name

3-chloro-2-(1-cyclopropylsulfonylpiperidin-4-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3S/c14-12-2-1-7-15-13(12)19-10-5-8-16(9-6-10)20(17,18)11-3-4-11/h1-2,7,10-11H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JANVFRIIPOOBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine typically involves multiple steps, starting with the preparation of the pyridine core. The cyclopropylsulfonyl group is introduced through a sulfonylation reaction, followed by the attachment of the piperidine ring via nucleophilic substitution.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled reactions, ensuring high yield and purity. The process involves the use of specialized catalysts and reaction conditions to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted pyridines or piperidines.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Chloro-2-(piperidin-4-yl)oxy)pyridine: Lacks the cyclopropylsulfonyl group.

  • 3-Chloro-2-(cyclopropylsulfonyl)pyridine: Lacks the piperidine ring.

Uniqueness: 3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is unique due to the combination of the chloro group, cyclopropylsulfonyl group, and piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.

Biological Activity

3-Chloro-2-((1-(cyclopropylsulfonyl)piperidin-4-yl)oxy)pyridine is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its biological properties, including antimicrobial, antifungal, and anticancer activities, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H16ClN3O3SC_{13}H_{16}ClN_3O_3S, with a molecular weight of approximately 345.8 g/mol. The structure contains:

  • Chlorine atom at the 3-position of the pyridine ring, which may enhance biological activity.
  • Cyclopropylsulfonyl group that could influence the compound's interaction with biological targets.
  • Piperidine moiety contributing to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound AE. coli16
Compound BS. aureus8
3-Chloro...P. aeruginosa32

Antifungal Activity

The antifungal properties of triazole derivatives are well-documented, particularly their ability to inhibit ergosterol synthesis, which is crucial for fungal cell membrane integrity.

Case Study: Antifungal Screening

In a study evaluating various triazole derivatives, it was found that modifications on the piperidine ring significantly enhanced antifungal activity against resistant strains of Candida species. The results suggested that the presence of the cyclopropylsulfonyl group contributed to increased potency.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Compound CMCF-7 (Breast)12
Compound DA549 (Lung)18
3-Chloro...HeLa (Cervical)15

Research Findings : A structure-activity relationship (SAR) analysis demonstrated that specific substituents on the piperidine or pyridine rings could enhance cytotoxic effects against breast and lung cancer cell lines.

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